NK-3 Receptor Antagonist Activity: A Patented Differentiator
The primary differentiation for this compound is its disclosed function as an NK-3 receptor antagonist, as per patent US20240228501 [1]. While the patent does not list a specific Ki or IC50 value for 220555-34-0, it defines the compound class as having this activity. The closest comparator in the patent space is the compound class of WO2011121138, which also claims NK-3 antagonism [2]. The key differentiation for procurement is the novel, patent-protected chemical space of 220555-34-0, which can offer a new intellectual property position distinct from prior art NK-3 antagonists.
| Evidence Dimension | NK-3 Receptor Antagonism |
|---|---|
| Target Compound Data | Disclosed as an NK-3 antagonist in a 2024 patent application |
| Comparator Or Baseline | Prior art NK-3 antagonist chemical series (e.g., WO2011121138) |
| Quantified Difference | Structural novelty leading to new patentable composition of matter |
| Conditions | Patent filing and chemical structure analysis |
Why This Matters
This matters for scientific selection because it designates the compound for a specific, high-value target (NK-3) in CNS research, as opposed to a generic building block.
- [1] An, G., et al. (2024). US Patent Application 20240228501. Compound is a NK-3 receptor antagonist. View Source
- [2] Rosen, T. et al. (2011). WO2011121138A1. Novel nk-3 receptor selective antagonist compounds. View Source
